molecular formula C8H15NO2 B1375242 1,8-Dioxa-4-azaspiro[5.5]undecane CAS No. 1226975-76-3

1,8-Dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1375242
CAS No.: 1226975-76-3
M. Wt: 157.21 g/mol
InChI Key: VLZUSDJYVDSYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dioxa-4-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Dioxa-4-azaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Dioxa-4-azaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(7-10-4-1)6-9-3-5-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUSDJYVDSYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCO2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture of Bio-Relevant Scaffolds: A Technical Guide to the Synthesis of 1,8-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spirocyclic Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic systems have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity can lead to enhanced target selectivity, improved metabolic stability, and the presentation of unique pharmacophoric features.[1] The 1,8-dioxa-4-azaspiro[5.5]undecane core, a unique confluence of a piperidine and a tetrahydropyran ring sharing a single carbon atom, represents a compelling yet underexplored scaffold with significant potential in the development of new therapeutic agents. This guide provides a comprehensive overview of plausible and efficient synthetic strategies for the construction of this valuable heterocyclic system, drawing upon established chemical principles and analogous transformations.

Strategic Dissection of the Target Scaffold

The synthesis of the 1,8-dioxa-4-azaspiro[5.5]undecane core presents a unique set of challenges and opportunities. A logical analysis of its structure reveals two primary retrosynthetic disconnections, which form the basis of the synthetic strategies detailed in this guide.

DOT Script for Retrosynthetic Analysis

G 1,8-Dioxa-4-azaspiro[5.5]undecane 1,8-Dioxa-4-azaspiro[5.5]undecane Route_A Route A: Piperidine-centric 1,8-Dioxa-4-azaspiro[5.5]undecane->Route_A Route_B Route B: Convergent Assembly 1,8-Dioxa-4-azaspiro[5.5]undecane->Route_B Piperidine Precursor Piperidine Precursor Acyclic Precursor Acyclic Precursor Route_A->Piperidine Precursor Route_B->Acyclic Precursor

Caption: Retrosynthetic approaches to 1,8-dioxa-4-azaspiro[5.5]undecane.

  • Route A: The Piperidine-centric Approach. This strategy commences with a pre-formed piperidine ring, specifically piperidin-4-one or a derivative thereof. The core challenge then lies in the construction of the second, tetrahydropyran ring onto the piperidine scaffold. This approach leverages the ready availability of piperidin-4-one derivatives.

  • Route B: The Convergent Assembly. This more convergent strategy involves the simultaneous or sequential formation of both heterocyclic rings from an acyclic precursor. A double Michael addition or a cascade cyclization are exemplary of this approach, offering potential for high efficiency and stereocontrol.

Route A: Annulation of a Tetrahydropyran Ring onto a Piperidine Scaffold

This synthetic pathway is predicated on the use of a commercially available or readily synthesized piperidin-4-one derivative as the foundational building block. The key transformation is the formation of the tetrahydropyran ring, which can be achieved through a multi-step sequence involving the introduction of a suitable side chain at the C4 position, followed by an intramolecular cyclization.

Key Synthetic Steps and Mechanistic Considerations
  • Protection of the Piperidine Nitrogen: The secondary amine of piperidin-4-one is typically protected to prevent its interference in subsequent reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under the conditions of the subsequent steps and can be readily removed.

  • Introduction of the Tetrahydropyran Precursor Sidechain: The carbon framework for the tetrahydropyran ring is introduced at the C4 position of the protected piperidin-4-one. A Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester, respectively, bearing a protected hydroxyl group, is a robust method for this purpose.

  • Intramolecular Oxa-Michael Addition: Following deprotection of the hydroxyl group and reduction of the exocyclic double bond, an intramolecular oxa-Michael addition can be employed to form the tetrahydropyran ring. This cyclization is typically acid- or base-catalyzed.

DOT Script for Route A Workflow

G A Piperidin-4-one B N-Protected Piperidin-4-one A->B Protection C Wittig/HWE Reaction B->C D Alkene with Protected Hydroxyl Sidechain C->D E Reduction & Deprotection D->E F Hydroxyalkyl Piperidine E->F G Intramolecular Cyclization F->G H Protected 1,8-Dioxa-4-azaspiro[5.5]undecane G->H I Deprotection H->I J 1,8-Dioxa-4-azaspiro[5.5]undecane I->J

Caption: Workflow for the piperidine-centric synthesis of the target scaffold.

Exemplary Experimental Protocol

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

To a solution of piperidin-4-one hydrochloride (1 eq.) in a mixture of dichloromethane and water (1:1) at 0 °C is added di-tert-butyl dicarbonate (1.1 eq.) and sodium bicarbonate (2.5 eq.). The reaction mixture is stirred vigorously and allowed to warm to room temperature overnight. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-Boc protected piperidin-4-one.

Step 2: Wittig Reaction

To a suspension of (3-(tert-butyldimethylsilyloxy)propyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.1 eq.) dropwise. The resulting deep red solution is stirred at this temperature for 1 hour. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 eq.) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 3: Reduction and Deprotection

The product from the previous step is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting silyl ether is dissolved in THF, and tetrabutylammonium fluoride (1.1 eq.) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding alcohol.

Step 4: Intramolecular Cyclization and Deprotection

The alcohol is dissolved in dichloromethane, and a catalytic amount of a strong acid, such as trifluoroacetic acid, is added. The reaction is stirred at room temperature until the cyclization is complete. The mixture is then neutralized with a saturated solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The resulting N-Boc protected spirocycle is then treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to remove the Boc group, yielding the target 1,8-dioxa-4-azaspiro[5.5]undecane.

StepReactantsReagentsSolventKey Transformation
1Piperidin-4-one HCl(Boc)₂O, NaHCO₃DCM/H₂ON-Protection
2N-Boc-piperidin-4-one(3-(TBSO)propyl)PPh₃Br, n-BuLiTHFC-C bond formation
3Alkene intermediateH₂, Pd/C; TBAFEthanol, THFReduction & Deprotection
4Alcohol intermediateTFA; then TFA or HClDCM or DioxaneCyclization & Deprotection

Route B: Convergent Assembly via Double Michael Addition

A highly efficient and atom-economical approach to the 1,8-dioxa-4-azaspiro[5.5]undecane core involves a convergent double Michael addition strategy. This method, analogous to the synthesis of related diazaspiro[5.5]undecanes, would involve the reaction of a nitrogen-containing Michael donor with a suitable Michael acceptor capable of undergoing two conjugate additions.[2][3][4]

Conceptual Framework and Mechanistic Insights

The key to this approach is the selection of appropriate starting materials. A primary amine, for instance, could serve as the nitrogen source. The Michael acceptor would need to be a molecule containing two electrophilic double bonds positioned to facilitate the formation of the two six-membered rings upon sequential conjugate additions. A divinyl ketone or a related α,β-unsaturated ester system, incorporating ether linkages, would be a suitable candidate.

The reaction is typically base-catalyzed, with the initial Michael addition of the amine to one of the activated alkenes generating an enolate intermediate. This enolate can then participate in an intramolecular Michael addition to the second activated alkene, thereby closing the first ring. A subsequent intramolecular cyclization, driven by the nucleophilicity of the nitrogen, would then form the second ring, completing the spirocyclic core.

DOT Script for Route B Mechanism

G A Primary Amine + Divinyl Ketone Derivative B Base-catalyzed First Michael Addition A->B C Enolate Intermediate B->C D Intramolecular Second Michael Addition C->D E Piperidine Ring Formation D->E F Intramolecular Cyclization/Ketalization E->F G 1,8-Dioxa-4-azaspiro[5.5]undecane F->G

Caption: Mechanistic pathway for the double Michael addition approach.

Proposed Experimental Protocol

Step 1: Synthesis of a Suitable Divinyl Ketone Derivative

A potential Michael acceptor could be synthesized from readily available starting materials. For example, acrolein could be reacted with a suitable diol under acidic conditions to form a cyclic acetal, which could then be further elaborated to a divinyl ketone derivative.

Step 2: Double Michael Addition and Cyclization

To a solution of the divinyl ketone derivative (1 eq.) and a primary amine (e.g., benzylamine, as a protected form of ammonia) (1 eq.) in a suitable solvent such as dichloromethane or ethanol, is added a catalytic amount of a base (e.g., diethylamine or DBU). The reaction mixture is stirred at room temperature until the reaction is complete. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired spirocycle. If benzylamine is used, a final debenzylation step (e.g., hydrogenolysis) would be required.

StepReactantsReagents/CatalystSolventKey Transformation
1Acrolein, DiolAcid catalystTolueneSynthesis of Michael Acceptor
2Divinyl Ketone, AmineBase catalystDichloromethaneDouble Michael Addition/Cyclization

Alternative and Emerging Strategies

While the two routes detailed above represent robust and logical approaches, other modern synthetic methodologies could also be adapted for the synthesis of 1,8-dioxa-4-azaspiro[5.5]undecane.

  • Prins Cascade Cyclization: Inspired by the synthesis of the isomeric 1,9-dioxa-4-azaspiro[5.5]undecane, a Prins cascade reaction could be envisioned.[1][5] This would involve the acid-catalyzed reaction of a homoallylic amine with an aldehyde or ketone. The design of the homoallylic amine precursor would be critical to ensure the desired regiochemical outcome of the cyclization.

  • Hetero-Diels-Alder Reaction: The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings and has been applied to the synthesis of spiroketals.[5] A carefully designed diene and dienophile could potentially be employed in an intramolecular fashion to construct the 1,8-dioxa-4-azaspiro[5.5]undecane core with high stereocontrol.

Conclusion and Future Outlook

The 1,8-dioxa-4-azaspiro[5.5]undecane scaffold, while not extensively explored, holds considerable promise for the development of novel chemical entities with potential therapeutic applications. The synthetic strategies outlined in this guide, based on established and reliable chemical transformations, provide a clear roadmap for accessing this valuable molecular architecture. The piperidine-centric approach offers a linear and predictable route, while the convergent double Michael addition presents a more elegant and potentially more efficient alternative. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of robust and versatile syntheses for structures such as 1,8-dioxa-4-azaspiro[5.5]undecane will be of paramount importance. Further exploration of asymmetric variants of these reactions will undoubtedly pave the way for the stereoselective synthesis of chiral derivatives and their subsequent evaluation in biological systems.

References

  • Mishra, S. et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Mishra, S. et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Reddy, B. V. S. et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link]

  • Mishra, S. et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Reddy, B. V. S. et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,8-Dioxa-4-azaspiro[5.5]undecane Purification

[1]

Topic: Purification & Isolation Protocols Ticket ID: SPIRO-55-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Welcome to the technical support hub for 1,8-Dioxa-4-azaspiro[5.5]undecane . As a core scaffold in modern medicinal chemistry (often acting as a surrogate for morpholine or piperidine with defined vectorality), this molecule presents a unique purification paradox: it possesses the robust basicity of a secondary amine yet houses a spiro-ketal (spiro-acetal) linkage that introduces specific stability constraints.[1]

This guide moves beyond generic "amine workup" advice. We address the specific physicochemical tensions of this molecule: preventing spiro-ring hydrolysis during acid-base extraction and eliminating "tailing" during chromatography without degrading the stationary phase.[1]

Module 1: Acid-Base Extraction (The "Workhorse" Protocol)[1]

User Issue: "I tried a standard 1N HCl wash to remove neutral impurities, but my recovery yield is low, or I see new spots on TLC."

Root Cause Analysis

While the secondary amine (N4) is basic (pKa ~10–11), the 1,8-dioxa functionality constitutes a spiro-ketal.[1] Although spiro-ketals are stabilized by the anomeric effect, they are susceptible to hydrolysis or isomerization under strong acidic conditions, especially if heat is generated during the extraction. A standard "vigorous" acid wash can open the rings.

The Optimized Protocol

Use this "Cold-Mild" extraction technique to separate the amine from neutral organic impurities (ketones, non-basic starting materials).

Diagram: Cold-Mild Extraction Logic

ExtractionWorkflowStartCrude Reaction Mixture(Organic Solvent)CoolCool to 0°C(Ice Bath)Start->CoolAcidifyExtract with 0.5M Citric Acid (aq)(NOT HCl)Cool->AcidifySep1Phase SeparationAcidify->Sep1OrgLayerOrganic Layer(Contains Neutrals/Impurities)Sep1->OrgLayerDiscardAqLayerAqueous Layer(Contains Protonated Spiro-Amine)Sep1->AqLayerKeep ColdBasifyBasify to pH > 12(Cold 2M NaOH)AqLayer->BasifyExtractExtract into DCM (x3)Basify->ExtractDryDry (Na2SO4) & ConcentrateExtract->Dry

Caption: Figure 1.[1][2] Modified Acid-Base extraction workflow using Citric Acid to prevent spiro-ketal hydrolysis.

Step-by-Step Methodology
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1] Avoid Dichloromethane (DCM) for the initial phase as it forms emulsions easily with amines.
    
  • The Acid Wash (Crucial):

    • Do NOT use 1N HCl or

      
      .[1]
      
    • USE 0.5M Citric Acid or 5%

      
       (aq) chilled to 0°C.
      
    • Reasoning: These weaker acids protonate the amine (forming a water-soluble salt) without catalyzing the ring-opening of the spiro-ketal [1].[1]

  • Separation: Wash the organic layer 2x with the cold acid solution.[1] Combine aqueous layers.[1]

  • Basification:

    • Keep the aqueous extract on ice.[1]

    • Slowly add 2M NaOH until pH > 12.[1] (The solution will turn cloudy as the free amine oils out).

  • Re-extraction: Extract immediately with DCM (3x).

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate in vacuo at < 40°C.
    

Module 2: Chromatographic Purification

User Issue: "The compound streaks (tails) on the silica column, and I'm losing material."

Root Cause Analysis

Secondary amines interact strongly with the acidic silanol (Si-OH) groups on standard silica gel.[1] This hydrogen bonding causes peak broadening (tailing) and irreversible adsorption (yield loss).[1]

Troubleshooting Table: Mobile Phase Selection
MethodMobile Phase ModifiersProsCons
Standard Silica DCM:MeOH (95:[1]5) + 1%

Cheap, accessible.[1]Triethylamine (

) is smelly; must be removed by rotovap (azeotrope).[1]
Ammoniated Silica DCM:MeOH (9:[1]1) + 1%

Excellent peak shape.[1]Immiscibility issues if water content is too high.[1]
Alumina (Basic) EtOAc:HexaneNo modifier needed.[1]Lower resolution than silica; Alumina can be Lewis acidic if not Activity III.[1]
Amine-Functionalized Hexane:EtOAcBest Purity. Higher cost (e.g., KP-NH cartridges).[1]
Recommended Protocol: The "Ammonia-Doped" Eluent

If you cannot afford amine-functionalized silica (e.g., Biotage KP-NH), use this manual modification:

  • Pre-treat Silica: Slurry your silica gel in Hexane containing 2% Triethylamine (

    
    ) before packing the column.[1] This "caps" the active silanol sites [2].
    
  • Eluent: Run a gradient of DCM to DCM:MeOH:NH4OH (90:9:1) .

    • Note: The small amount of ammonium hydroxide competes effectively for silanol sites, allowing the spiro-amine to elute as a sharp band.

  • Visualization: Since the molecule lacks a strong chromophore (no aromatic rings unless substituted), UV detection at 254nm may be weak.[1]

    • Use:Ninhydrin Stain (heats to red/purple) or Iodine Chamber (brown spot).[1]

Module 3: Salt Formation (Crystallization)

User Issue: "My product is an oil and I need a stable solid for storage or X-ray crystallography."

Root Cause Analysis

1,8-Dioxa-4-azaspiro[5.5]undecane is often an oil or low-melting solid in its free base form.[1] Converting it to a salt increases stability and allows for purification via recrystallization, bypassing chromatography entirely.[1]

The "Anhydrous Precipitation" Protocol

Warning: Do not use aqueous acids (see Module 1).[1] Use anhydrous organic acids.[1]

Diagram: Salt Selection Matrix

SaltSelectionStartPurified Free Base (Oil)ChoiceDesired Outcome?Start->ChoiceRouteAMax Stability/StorageChoice->RouteAPharma StdRouteBMild/CrystallographyChoice->RouteBPurificationHClHCl Salt(Use 4M HCl in Dioxane)RouteA->HClOxalateOxalate Salt(Use Oxalic Acid in Acetone)RouteB->OxalateResultAHygroscopic Solid(Store in Desiccator)HCl->ResultAResultBCrystalline Solid(Sharp MP)Oxalate->ResultB

Caption: Figure 2. Decision matrix for salt formation based on downstream application.

Procedure (Oxalate Salt - Recommended for Purity):

  • Dissolve 1 eq. of the amine in a minimal amount of Acetone or Ethanol.

  • In a separate flask, dissolve 1 eq. of Oxalic Acid in the same solvent.

  • Add the acid solution dropwise to the amine solution with stirring.

  • A white precipitate should form immediately.[1]

  • Cool to 0°C, filter, and wash with cold ether.[1]

    • Why Oxalate? Oxalate salts of spiro-amines often crystallize better than HCl salts (which can be hygroscopic) [3].[1]

Module 4: FAQs

Q: Can I distill this compound? A: Yes, but caution is required. The molecular weight (~157 g/mol ) suggests a boiling point likely >200°C at atmospheric pressure.

  • Recommendation: Use Kugelrohr distillation under high vacuum (< 0.5 mmHg).[1] Keep the bath temperature as low as possible to prevent thermal degradation of the spiro-ether linkage.

Q: I see two spots on TLC after leaving the compound in CDCl3 overnight. A:

1
  • Fix: Filter your

    
     through a small plug of basic alumina before use, or store the NMR sample with a few grains of 
    
    
    in the tube.

Q: Is the "1,8-dioxa" ring stable to reductive amination conditions (NaBH(OAc)3)? A: Yes. The spiro-ketal is generally stable to hydride reducing agents (NaBH4, LiAlH4) and reductive amination conditions, provided the pH is kept near 5–6 (acetic acid buffer) and not lower.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1] (Standard protocols for amine purification and pKa considerations).

  • Biotage Application Note. (2023). "Is there an easy way to purify organic amines?" Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Reference for stability of acetal/ketal functionalities under acidic conditions).

  • Smith, A. B., et al. (2018).[1] "Spiroketals: Synthesis and Biological Significance." Chemical Reviews. (Context on the stability and synthesis of spiro-ether scaffolds).

Technical Support Center: Purification of Crude 1,8-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1,8-Dioxa-4-azaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this spirocyclic amine at the desired purity level. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The structure of 1,8-Dioxa-4-azaspiro[5.5]undecane features a spiroketal and, critically, a secondary amine within a morpholine-like ring system. This basic nitrogen atom is the most important functional handle for purification, allowing for selective separation from non-basic impurities. This guide will focus on leveraging its properties through common and advanced laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 1,8-Dioxa-4-azaspiro[5.5]undecane.

Q1: My crude reaction mixture contains significant non-polar impurities and unreacted starting materials. What is the most efficient first-pass purification strategy?

A1: The most effective initial step is an acid-base extraction . This technique exploits the basicity of the secondary amine in your target compound. By washing your crude organic solution with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated, forming a water-soluble ammonium salt.[1][2] This salt will migrate to the aqueous layer, leaving neutral organic impurities (like non-amine starting materials or non-polar by-products) behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will regenerate the free amine, which can then be extracted back into a fresh organic solvent.[1][3] This method is excellent for rapidly removing large quantities of neutral or acidic impurities.

Q2: I've performed an acid-base extraction, but TLC and ¹H NMR still show impurities. What should I do next?

A2: If impurities persist after extraction, it indicates they have similar acid-base properties to your product (i.e., they are also basic) or were not fully separated. The next logical step is column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel or alumina. For a detailed protocol, see the "High-Resolution Purification via Column Chromatography" section below.

Q3: My compound is streaking badly on silica gel TLC plates and my column has poor separation. How can I resolve this?

A3: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, causing significant tailing or "streaking."[4][5]

There are two primary solutions:

  • Modify the Mobile Phase: Add a small amount of a competitive base to your eluent. Typically, 0.5-2% triethylamine (TEA) or a few drops of aqueous ammonia in the solvent system will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[4][5]

  • Change the Stationary Phase: Switch to a more suitable stationary phase like basic or neutral alumina, which lacks the acidic character of silica.[4] Alternatively, amine-functionalized silica columns are commercially available and designed specifically for this purpose.[5]

Q4: My product is a solid, but I am struggling to find a suitable solvent for recrystallization. What is the best approach?

A4: Finding the right recrystallization solvent can be a process of trial and error. The ideal solvent should dissolve your compound completely at elevated temperatures but poorly at room temperature or below.

Systematic Approach to Solvent Screening:

  • Place a small amount of your crude solid (10-20 mg) in a test tube.

  • Add a small volume of a test solvent (e.g., 0.5 mL) and observe solubility at room temperature.

  • If insoluble, gently heat the mixture. If it dissolves, it's a potential candidate.

  • Allow the solution to cool slowly to room temperature and then in an ice bath. If crystals form, you have found a good solvent.

If a single solvent doesn't work, a solvent/anti-solvent system is a powerful alternative.[6] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently heat to redissolve, and then allow it to cool slowly.

Q5: How can I remove a persistent polar impurity that co-elutes with my product during chromatography?

A5: This is a challenging situation that requires a change in separation strategy.

  • Optimize Chromatography: If you are using normal-phase chromatography, switching to reversed-phase chromatography can alter the elution order and may resolve the impurity.[5] In reversed-phase, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adjusting the pH of the mobile phase can further enhance separation.[5]

  • Salt Formation and Recrystallization: Convert your amine product into a salt (e.g., hydrochloride, tartrate, or citrate salt) by treating it with the corresponding acid. The resulting salt will have different crystal packing forces and solubility properties than the free base, often allowing it to be crystallized away from the impurity. You can then regenerate the free base after purification.

Detailed Purification Protocols

Workflow for Purification of 1,8-Dioxa-4-azaspiro[5.5]undecane

G Crude Crude Product (in Organic Solvent) Extraction Acid-Base Extraction (Protocol 1) Crude->Extraction AqueousLayer Aqueous Layer (Protonated Amine) Extraction->AqueousLayer Product OrganicWaste Organic Layer (Neutral Impurities) Extraction->OrganicWaste Impurities Basify Basify & Re-extract AqueousLayer->Basify ExtractedProduct Purified Organic Layer Basify->ExtractedProduct CheckPurity1 Check Purity (TLC, NMR) ExtractedProduct->CheckPurity1 ColumnChrom Column Chromatography (Protocol 2) CheckPurity1->ColumnChrom Impure Recrystallize Recrystallization (Protocol 3) CheckPurity1->Recrystallize Pure & Solid CheckPurity2 Check Purity (TLC, NMR) ColumnChrom->CheckPurity2 CheckPurity2->Recrystallize Pure & Solid FinalProduct Pure Product CheckPurity2->FinalProduct Pure & Oil Recrystallize->FinalProduct

Caption: General purification workflow for 1,8-Dioxa-4-azaspiro[5.5]undecane.

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is designed to separate your basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer now contains neutral impurities and can be discarded.

  • Back-Wash (Optional): To remove any residual neutral impurities from the aqueous layer, add a fresh portion of organic solvent (DCM or EtOAc), shake, and discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with swirling until the solution is basic (pH > 10, check with pH paper). This step regenerates the neutral "free base" form of your amine.

  • Re-extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basic aqueous solution. Shake vigorously to extract your neutral product back into the organic phase. Drain and collect the organic layer. Repeat the extraction 2-3 times to maximize recovery.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified, free amine.

Protocol 2: High-Resolution Purification via Column Chromatography

Use this protocol when acid-base extraction is insufficient.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). Crucially, add ~1% triethylamine (TEA) to the TLC solvent jar to prevent streaking. The ideal solvent system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel (or alumina) using your chosen eluent (containing 1% TEA). Ensure the packing is uniform and free of air bubbles.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica-adsorbed product to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Problem Likely Cause Recommended Solution
Streaking/Tailing Acidic silica interacting with the basic amine.Add 1% triethylamine (TEA) to the eluent. Switch to neutral or basic alumina.
Poor Separation Inappropriate solvent system polarity.Systematically vary the eluent ratio. Try a different solvent combination (e.g., DCM/Methanol instead of Hexane/EtOAc).
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).

Table 1: Troubleshooting Guide for Amine Column Chromatography.

Protocol 3: Final Polishing via Recrystallization

This method is ideal for obtaining high-purity crystalline material if your product is a solid.

  • Solvent Selection: Using the screening method described in Q4, identify a suitable single solvent or a solvent/anti-solvent pair.

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent to dissolve the solid completely with heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities (dust, drying agent), perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

    • Solvent/Anti-solvent: While the solution is still warm, add the "poor" solvent (anti-solvent) dropwise until you see persistent cloudiness. Add a few drops of the "good" solvent to clarify, then cool as described above.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove all residual solvent.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Reddit. (2022). Amine workup. r/Chempros. [Link]

  • Fletcher, J. T., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • CSB SJU Chemistry. (2020). Acid base extraction. YouTube. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661.
  • Brimble, M. A., et al. (2009). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry, 7(22), 4643-4658.
  • Rzepa, H. S. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2006(7), 105-119.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1,8-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,8-Dioxa-4-azaspiro[5.5]undecane. In the absence of a directly published spectrum, this document serves as a predictive and comparative tool for researchers, scientists, and drug development professionals. By leveraging spectral data from analogous heterocyclic systems, we will deconstruct the anticipated spectral features of the target molecule, offering a robust framework for its identification and characterization.

Introduction: The Structural Uniqueness of 1,8-Dioxa-4-azaspiro[5.5]undecane

1,8-Dioxa-4-azaspiro[5.5]undecane presents a unique structural motif, featuring a spirocyclic system containing two six-membered rings fused at a central quaternary carbon. One ring is a piperidine derivative, and the other is a 1,3-dioxane analog. This intricate three-dimensional architecture dictates a specific and predictable ¹H NMR spectrum, which can be understood by comparing it with simpler, yet structurally related, heterocyclic compounds.

Predicted ¹H NMR Spectrum of 1,8-Dioxa-4-azaspiro[5.5]undecane

The structure of 1,8-Dioxa-4-azaspiro[5.5]undecane reveals four distinct sets of methylene (CH₂) protons and one amine (NH) proton. The spirocyclic nature locks the rings into specific conformations, likely chair forms, rendering axial and equatorial protons magnetically non-equivalent.

A detailed prediction of the chemical shifts (δ) and splitting patterns is presented below:

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-2, H-6~3.6 - 3.8Complex multipletsProtons on carbons adjacent to the two oxygen atoms in the dioxane ring. Deshielded by the electronegative oxygens.
H-3, H-5~2.6 - 2.8Complex multipletsProtons on carbons adjacent to the nitrogen atom in the piperidine ring. Deshielded by the electronegative nitrogen.
H-9, H-11~1.5 - 1.7Complex multipletsProtons on the carbon beta to the oxygen atoms in the dioxane ring.
H-10~1.5 - 1.7Complex multipletsProtons on the carbon beta to the nitrogen atom in the piperidine ring.
N-HVariable (typically 1-5)Broad singletThe chemical shift is highly dependent on solvent, concentration, and temperature.[1][2][3] The proton is often exchangeable, leading to a broad signal with no observable coupling.[1][4][5]

Comparative Spectral Analysis: Building the Picture from Analogs

To substantiate our predictions, we will now compare the expected spectrum of 1,8-Dioxa-4-azaspiro[5.5]undecane with the known ¹H NMR spectra of three key structural analogs: 1,4-dioxane, piperidine, and morpholine.

1,4-Dioxane: The Symmetrical Ether

1,4-Dioxane is a simple six-membered ring containing two oxygen atoms. Due to its rapid chair-to-chair interconversion at room temperature, all eight protons are chemically and magnetically equivalent.

  • Observed Spectrum: A single sharp singlet at approximately 3.7 ppm .[6][7]

  • Relevance: This provides a baseline chemical shift for protons adjacent to two ether oxygens in a six-membered ring. The predicted downfield shift for H-2 and H-6 in our target molecule is consistent with this data.

Piperidine: The Fundamental Amine

Piperidine is a foundational six-membered nitrogen-containing heterocycle. Its ¹H NMR spectrum is more complex than that of 1,4-dioxane due to the presence of three distinct proton environments.

  • Observed Spectrum:

    • Protons on C2 and C6 (α to N): ~2.79 ppm[8][9]

    • Protons on C4 (γ to N): ~1.58-1.46 ppm[9]

    • Protons on C3 and C5 (β to N): ~1.53 ppm[9]

    • NH proton: Variable, often broad.

  • Relevance: The chemical shifts of piperidine's protons provide excellent reference points for the protons in the piperidine ring of our spiro compound. The predicted shifts for H-3, H-5, and H-10 are in close agreement with these experimental values.

Morpholine: The Hybrid System

Morpholine contains both an ether oxygen and a secondary amine in a six-membered ring, making it a crucial comparison point. Its spectrum exhibits two distinct multiplets.

  • Observed Spectrum:

    • Protons on C2 and C6 (adjacent to O): ~3.86 ppm[10]

    • Protons on C3 and C5 (adjacent to N): ~3.04 ppm[10]

  • Relevance: Morpholine's spectrum demonstrates the additive deshielding effects of both oxygen and nitrogen within the same ring. The chemical shifts observed are consistent with our predictions for the protons in both the dioxane and piperidine rings of the spiro compound. The spectrum of morpholine is often described as a classic AA'XX' system due to the fixed chair conformation, resulting in complex multiplets rather than simple triplets.[10][11] This complexity is anticipated to be even more pronounced in our rigid spirocyclic system.

Data Summary: A Head-to-Head Comparison

CompoundProton EnvironmentObserved/Predicted Chemical Shift (δ, ppm)
1,8-Dioxa-4-azaspiro[5.5]undecane H-2, H-6 (α to two O) ~3.6 - 3.8 (Predicted)
H-3, H-5 (α to N) ~2.6 - 2.8 (Predicted)
H-9, H-11, H-10 (β to heteroatoms) ~1.5 - 1.7 (Predicted)
1,4-DioxaneProtons α to O3.7[6][7]
PiperidineProtons α to N2.79[8][9]
Protons β and γ to N~1.5[9]
MorpholineProtons α to O3.86[10]
Protons α to N3.04[10]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate these predictions, the following experimental protocol is recommended for acquiring the ¹H NMR spectrum of 1,8-Dioxa-4-azaspiro[5.5]undecane.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of complex multiplets).

Sample Preparation:

  • Weigh approximately 5-10 mg of 1,8-Dioxa-4-azaspiro[5.5]undecane.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Causality: The choice of solvent is critical. CDCl₃ is a common starting point. However, if the NH proton signal is of particular interest and prone to exchange broadening, a non-protic solvent like DMSO-d₆ can help to sharpen the signal.[2][4]

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Parameters: A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

  • To confirm the identity of the NH proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The NH proton signal should disappear or significantly decrease in intensity.[1][5]

Advanced Analysis: The Role of Spirocyclic Rigidity and the Karplus Equation

The spirocyclic nature of 1,8-Dioxa-4-azaspiro[5.5]undecane imposes significant conformational rigidity. This has profound implications for the spin-spin coupling observed in the ¹H NMR spectrum.

  • Diastereotopic Protons: The methylene protons in each ring are diastereotopic, meaning they are constitutionally equivalent but exist in different chemical environments. This will result in distinct signals for the axial and equatorial protons.

  • Complex Splitting Patterns: Due to the fixed chair conformations, the dihedral angles between adjacent protons are also fixed. According to the Karplus equation , the magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle.[12][13][14][15][16]

    • Large couplings (typically 8-13 Hz) are expected for axial-axial interactions (dihedral angle ~180°).

    • Smaller couplings (typically 2-5 Hz) are expected for axial-equatorial and equatorial-equatorial interactions (dihedral angles ~60°).

  • Expected Multiplicities: The signals for the methylene protons will not be simple triplets or quartets. Instead, they will appear as complex multiplets, likely as doublets of doublets or even more complex patterns, reflecting the various coupling interactions.

The following diagram illustrates the workflow for predicting and analyzing the ¹H NMR spectrum of the target compound.

G cluster_prediction Spectral Prediction cluster_validation Experimental Validation cluster_analysis Data Analysis and Comparison A Identify Proton Environments in Target Molecule C Predict Chemical Shifts Based on Analogs A->C informs D Predict Splitting Patterns (Karplus Equation, Diastereotopicity) A->D B Analyze Spectra of Analog Compounds (1,4-Dioxane, Piperidine, Morpholine) B->C provides reference data for G Compare Experimental Spectrum with Predictions C->G D->G E Prepare Sample and Acquire ¹H NMR Spectrum E->G generates experimental data for F Perform D₂O Exchange for NH Proton Identification H Assign Signals to Specific Protons F->H confirms G->H I Extract Coupling Constants and Correlate with Structure H->I

Sources

Structural Elucidation & Benchmarking: 13C NMR Analysis of 1,8-Dioxa-4-azaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: 1,8-Dioxa-4-azaspiro[5.5]undecane (Spiro[1,3-dioxane-2,4'-piperidine] derivatives) Primary Utility: Validation of spiro-ketal formation and conformational locking in medicinal chemistry.

This guide provides a technical analysis of the 1,8-dioxa-4-azaspiro[5.5]undecane scaffold, a critical structural motif in drug discovery often used to restrict conformation or protect reactive ketone centers. We compare the 13C NMR spectral performance of this spiro-scaffold against its acyclic precursors (e.g., 4-piperidone) to establish clear benchmarks for reaction monitoring and structural validation.

Experimental Protocol: High-Fidelity Acquisition

To distinguish the quaternary spiro-carbon from solvent noise and ensure accurate integration (if using inverse-gated decoupling), the following acquisition parameters are mandatory.

Sample Preparation
  • Solvent System: Chloroform-d (

    
    , 99.8% D) is the standard benchmark.
    
    • Note: Use DMSO-

      
       only if solubility is poor; be aware of the solvent peak overlap (~39.5 ppm) with piperidine 
      
      
      
      -carbons.
  • Concentration: 15–25 mg in 0.6 mL solvent. High concentration is required to resolve the low-intensity quaternary spiro-carbon.

  • Tube Quality: 5mm high-precision NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz - 600 MHz Base Frequency)
ParameterSettingRationale (Causality)
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets; NOE enhancement increases signal-to-noise.
Relaxation Delay (D1) 2.0 - 5.0 seconds Critical: The quaternary spiro-carbon (C5) has no attached protons, leading to very long

relaxation times. Short D1 results in saturation and signal loss.
Spectral Width -10 to 220 ppmEnsures capture of carbonyl impurities (>200 ppm) and the spiro-center (~90-100 ppm).
Scans (NS) > 512 (Minimum)Required to resolve the low-intensity quaternary carbon signal.
Temperature 298 K (25°C)Standardizes chemical shifts; prevents conformational broadening common in flexible piperidine rings.
Workflow Visualization

The following diagram outlines the critical path for synthesis validation and NMR acquisition.

NMR_Workflow Start Precursor (4-Piperidone) Rxn Spiro-Ketalization (1,3-Propanediol/Acid) Start->Rxn + Diol Workup Basic Workup (Remove Acid Catalyst) Rxn->Workup Prep NMR Prep (>20mg in CDCl3) Workup->Prep Dry & Filter Acq Acquisition (D1 > 2s) Prep->Acq Process Processing (LB = 1.0 Hz) Acq->Process Process->Start C=O Peak Present (>200 ppm) End Validated Scaffold Process->End Spiro Peak Only (90-100 ppm)

Figure 1: Critical path for spiro-scaffold validation. Note the feedback loop: detection of any signal >200 ppm indicates incomplete reaction (ketone presence).

Comparative Data Analysis: The "Spiro-Shift"

The formation of the 1,8-dioxa-4-azaspiro[5.5]undecane system is confirmed by the disappearance of the ketone carbonyl and the appearance of the spiro-ketal carbon.

Reference Benchmark Table (CDCl3)

The following data represents the consensus chemical shifts for the unsubstituted 1,8-dioxa-4-azaspiro[5.5]undecane scaffold.

Carbon PositionAtom TypeChemical Shift (

, ppm)
MultiplicityStructural Insight
C-5 Quaternary (Spiro) 92.0 – 98.0 Singlet Primary Indicator. Characteristic of spiro-ketalization. Significantly shielded compared to precursor C=O.
C-2, C-8

(Dioxane)
60.0 – 65.0SingletDeshielded by oxygen. Confirms intact dioxane ring.
C-3, C-7

(Piperidine)
42.0 – 46.0Singlet

to Nitrogen. Sensitive to N-substitution (e.g., Boc, Benzyl).
C-1, C-9

(Piperidine)
30.0 – 35.0Singlet

to Nitrogen.
C-10

(Dioxane Tip)
25.0 – 26.0SingletThe "tip" of the dioxane ring; most shielded in the ether system.
Performance Comparison: Precursor vs. Product

This table compares the spiro-product against the starting material (4-Piperidone derivative) to demonstrate the "Performance" of the protection step.

FeaturePrecursor (4-Piperidone)Product (Spiro-Undecane)Delta (

)
Interpretation
Core Carbon Carbonyl (

)
Spiro-Ketal (

)
-110 ppm Massive upfield shift from ~208 ppm to ~98 ppm confirms loss of

character.
Stability Reactive ElectrophileChemically InertN/AThe spiro-ketal is stable to bases and nucleophiles, unlike the ketone.
Conformation Flexible (Chair/Twist)Locked (Chair-Chair)N/AThe spiro fusion restricts ring flipping, sharpening NMR signals.
Structural Logic Map

The following diagram visualizes the chemical shift hierarchy, aiding in rapid peak assignment.

Shift_Map cluster_0 Chemical Shift Zones (CDCl3) High Deshielded Region (90 - 100 ppm) C_Spiro C5: Spiro Carbon (92-98 ppm) Quaternary High->C_Spiro Mid Hetero-Aliphatic Region (40 - 70 ppm) C_Oxy C2, C8: O-CH2 (60-65 ppm) Mid->C_Oxy C_Nitro C3, C7: N-CH2 (42-46 ppm) Mid->C_Nitro Low Aliphatic Region (20 - 40 ppm) C_Beta C1, C9: Beta-CH2 (30-35 ppm) Low->C_Beta C_Tip C10: Dioxane Tip (25-26 ppm) Low->C_Tip

Figure 2: Chemical shift hierarchy for 1,8-dioxa-4-azaspiro[5.5]undecane. Use this logic tree to assign peaks from left (downfield) to right (upfield).

Troubleshooting & Artifacts

When analyzing this scaffold, researchers often encounter specific artifacts. Use this self-validating checklist:

  • Missing Spiro Peak (~95 ppm):

    • Cause: Relaxation delay (D1) is too short (< 1s). The quaternary carbon saturates.

    • Solution: Increase D1 to 3-5s and increase scan count.

  • Double Peaks (Split Signals):

    • Cause: If the Nitrogen is substituted with an amide or carbamate (e.g., N-Boc), restricted rotation (rotamers) may cause signal doubling.

    • Solution: Run the NMR at elevated temperature (e.g., 323 K) to coalesce rotamers.

  • Solvent Overlap:

    • Risk: In DMSO-

      
      , the solvent septet (39.5 ppm) often obscures the N-methylene carbons (42-46 ppm).
      
    • Solution: Use DEPT-135 to invert the

      
       signals, distinguishing them from the solvent septet.
      

References

  • Clayden, J., et al. (2007). Organic Chemistry. Oxford University Press. (General principles of Spiro-acetal NMR shifts).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 62(21), 7512–7515.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for piperidine and dioxane fragment shifts).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.